BenchChemオンラインストアへようこそ!

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Proteasome inhibition CFTR correction Structure-activity relationship

This 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866845-13-8) is the only member of the quinoline sulfonyl-piperazine family combining a 3-sulfonyl regioisomer, 6-ethyl substituent, and N-methylpiperazine. Unlike 4-sulfonyl/7-chloro analogs KM11060 and VR23, its unprecedented substitution pattern enables unique β-subunit selectivity mapping, CFTR trafficking studies, and kinase panel profiling impossible with any other compound. Secure this custom-synthesized compound for your next SAR study. Request a quote now.

Molecular Formula C22H24ClN3O2S
Molecular Weight 429.96
CAS No. 866845-13-8
Cat. No. B3001106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
CAS866845-13-8
Molecular FormulaC22H24ClN3O2S
Molecular Weight429.96
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C
InChIInChI=1S/C22H24ClN3O2S/c1-3-16-4-9-20-19(14-16)22(26-12-10-25(2)11-13-26)21(15-24-20)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3
InChIKeySJLCASDAAIPRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866845-13-8): Structural and Pharmacophoric Overview


3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866845-13-8) is a fully synthetic quinoline derivative belonging to the aryl sulfonyl-piperazinyl quinoline chemotype [1]. This compound class has been explored extensively in patent and primary literature for proteasome inhibition, CFTR trafficking correction, and kinase modulation [2]. The target compound is distinguished from the majority of disclosed analogs by its unique combination of three structural features: a 4-chlorophenylsulfonyl group at the quinoline 3-position, a 6-ethyl substituent on the quinoline core, and a 4-methylpiperazin-1-yl group at the 4-position [1]. Most characterized analogs, such as KM11060 and VR23, bear the sulfonyl-piperazine moiety at the quinoline 4-position with a 7-chloro substituent, making the 3-sulfonyl/6-ethyl/4-(4-methylpiperazin-1-yl) substitution pattern a distinct pharmacophoric arrangement within this chemical space.

Why In-Class Quinoline Sulfonyl Analogs Cannot Substitute for CAS 866845-13-8 in Targeted Research


Within the quinoline sulfonyl-piperazine family, small variations in the position of the sulfonyl group, the nature of the quinoline substituent, and the N-piperazine termination profoundly alter biological target engagement and selectivity profiles [1]. The widely referenced comparator KM11060 (7-chloro-4-{4-[(4-chlorophenyl)sulfonyl]piperazino}quinoline) acts as an F508del-CFTR trafficking corrector and PDE5 inhibitor [2], while the analog VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) is a potent proteasome inhibitor [1]. These divergent activities arise directly from changes in the aryl sulfonyl group and quinoline substitution. The target compound CAS 866845-13-8 relocates the sulfonyl to the 3-position, introduces a 6-ethyl group, and incorporates an N-methylpiperazine, a combination absent from any fully characterized analog in the peer-reviewed literature. Consequently, its biological fingerprint cannot be inferred from the activity profile of any single known comparator, and generic substitution with a 4-sulfonyl or 7-chloro analog will not recapitulate its target engagement pattern.

Quantitative Differentiation Evidence for 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866845-13-8) Against Closest Analogs


Sulfonyl Positional Isomerism: 3-Sulfonyl vs. 4-Sulfonyl Quinoline Differentiation

The target compound places the 4-chlorophenylsulfonyl group at the quinoline 3-position, whereas the two most potent characterized analogs—KM11060 and VR23—bear the sulfonyl at the 4-position [1]. In the 4-piperazinylquinoline sulfonyl series, shifting the sulfonyl attachment point from C4 to C3 of the quinoline ring alters the dihedral angle between the sulfonyl group and the quinoline plane, which is predicted to reposition the aryl sulfonyl moiety within the binding pocket of target proteins. Patent SAR data for the 3-sulfonyl quinoline series indicate that this positional change yields a distinct selectivity profile compared to the 4-sulfonyl series at proteasome catalytic subunits [2]. No direct head-to-head biochemical comparison between 3-sulfonyl and 4-sulfonyl regioisomers bearing an otherwise identical substitution pattern has been published, representing a critical data gap.

Proteasome inhibition CFTR correction Structure-activity relationship

6-Ethyl vs. 7-Chloro Quinoline Substitution: Predicted Effects on Physicochemical and ADME Properties

The target compound features a 6-ethyl substituent (MW contribution: 29 Da; moderate lipophilicity) on the quinoline core, whereas the most extensively characterized comparator KM11060 bears a 7-chloro substituent (MW contribution: 35.5 Da; electron-withdrawing). Calculated physicochemical properties for the target compound (C22H24ClN3O2S, MW 429.96) predict a LogP of approximately 3.8–4.2, compared to KM11060 (C19H17Cl2N3O2S, MW 422.33, reported LogP ~4.5) . The 6-ethyl group reduces overall lipophilicity relative to the 7-chloro analog while introducing conformational flexibility that may influence binding pocket accommodation. The 7-chloro substituent in KM11060 is a known metabolic soft spot; the 6-ethyl substitution may confer differential oxidative metabolism, though no experimental metabolic stability data are available for the target compound.

Lipophilicity Drug-likeness Physicochemical profiling

4-Methylpiperazin-1-yl vs. Unsubstituted Piperazine: Implications for Target Affinity and Selectivity

The target compound contains an N-methylpiperazine moiety at the quinoline 4-position, whereas both KM11060 and VR23 employ unsubstituted piperazine. In the related arylsulfonylpiperazine series evaluated as 5-HT6 receptor ligands, N-methylation of the piperazine terminal nitrogen reduced 5-HT6 binding affinity by approximately 3- to 10-fold compared to the unsubstituted piperazine analogs, while simultaneously shifting selectivity away from off-target serotonergic receptors [1]. This N-methyl modification is also predicted to lower the pKa of the terminal nitrogen (from ~8.5–9.0 to ~7.5–8.0), reducing the fraction of positively charged species at physiological pH and potentially altering membrane permeability and lysosomal trapping propensity [2]. Direct comparative binding or functional data for the target compound against its des-methyl analog have not been reported.

5-HT6 receptor GPCR selectivity Piperazine SAR

Antiproliferative Activity: Class-Level Context from 4-Piperazinylquinoline Sulfonyl Series

While no direct antiproliferative data for the target compound have been published in peer-reviewed literature, the structurally related 4-piperazinylquinoline sulfonyl series provides a class-level benchmark [1]. In that series, the 4-chlorophenylsulfonyl analog VR24 (7-chloro, 4-sulfonyl, 4-chlorophenyl) exhibited GI50 values of 25.5 μM (MDA-MB-231), 16.0 μM (MDA-MB-468), and 7.6 μM (MCF-7) against human breast cancer cell lines, with modest selectivity over non-cancer MCF-10A cells (GI50 = 8.7 μM) [1]. The target compound's distinct substitution pattern (3-sulfonyl, 6-ethyl, 4-methylpiperazin-1-yl) is predicted to generate a different antiproliferative signature, but experimental confirmation is absent. The most potent analog in the series, VR23 (2,4-dinitrophenylsulfonyl), achieved low nanomolar proteasome inhibition (trypsin-like IC50 = 1 nM) [2], demonstrating that sulfonyl group identity dramatically modulates potency within this scaffold.

Anticancer Breast cancer Proteasome inhibition

Recommended Research and Industrial Application Scenarios for CAS 866845-13-8 Based on Structural Differentiation Evidence


Probing 3-Sulfonyl vs. 4-Sulfonyl Regioisomer Effects on Proteasome Subunit Selectivity

The target compound's 3-sulfonyl substitution pattern is structurally unprecedented among characterized proteasome inhibitors in the quinoline sulfonyl class. Researchers investigating the proteasome β2 subunit (primary target of VR23) can use CAS 866845-13-8 in head-to-head biochemical assays with VR23 (4-sulfonyl, 2,4-dinitrophenyl) to map the impact of sulfonyl regioisomerism on catalytic subunit selectivity. The predicted >30° dihedral angle difference between 3- and 4-sulfonyl regioisomers provides a structural hypothesis for differential β-subunit engagement that can only be tested with this specific compound.

CFTR Pharmacochaperone Screening with a Non-7-Chloro Quinoline Scaffold

All currently characterized CFTR trafficking correctors in the quinoline sulfonyl class (including KM11060 and sildenafil analogs) bear a 7-chloro substituent . The target compound replaces the 7-chloro with a 6-ethyl group, offering a unique scaffold for probing whether the 7-position halogen is required for CFTR correction activity. This compound can serve as a critical negative-control or alternative scaffold in F508del-CFTR trafficking assays, with KM11060 (CAS 774549-97-2) as the positive control comparator, to dissect the contribution of the quinoline halogen substitution to pharmacochaperone activity.

Kinase Selectivity Panel Screening of a 3-Sulfonyl Quinoline Chemotype

The quinoline core with a 4-(4-methylpiperazin-1-yl) substituent is a privileged kinase inhibitor scaffold, and the addition of a 3-sulfonyl group may redirect kinase selectivity away from targets engaged by 4-sulfonyl or 4-anilino quinolines . The target compound is suitable for broad-panel kinase profiling (e.g., 100–400 kinase panels) to identify novel kinase targets unique to the 3-sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl) pharmacophore. Comparison against established 4-(4-methylpiperazin-1-yl)quinoline kinase inhibitors will reveal whether the 3-sulfonyl group confers a distinct selectivity fingerprint.

Physicochemical and ADME Benchmarking Against 7-Chloro Quinoline Sulfonyl Analogs

The 6-ethyl substitution in the target compound is predicted to reduce LogP by 0.3–0.7 units compared to the 7-chloro analog KM11060 . This compound can be used in parallel artificial membrane permeability assays (PAMPA), metabolic stability studies in liver microsomes, and CYP inhibition panels alongside KM11060 to experimentally quantify the impact of replacing 7-chloro with 6-ethyl on drug-like properties within the quinoline sulfonyl chemotype. Such data are essential for medicinal chemistry teams optimizing this scaffold for oral bioavailability.

Quote Request

Request a Quote for 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.